9-Piperazino ofloxacin, (S)-
Description
Classification and Nomenclature
9-Piperazino ofloxacin, (S)- belongs to the fluoroquinolone family of compounds, a subset of the broader quinolone class. This compound has been cataloged with the CAS registry number 178912-62-4. The molecule possesses the molecular formula C₁₈H₂₀FN₃O₄ with a calculated molecular weight of 361.4 g/mol.
From a nomenclature perspective, several systematic names have been assigned to this compound:
- IUPAC Name: (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- Alternative systematic name: (3S)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-, (3S)-
The compound is also known by several common names and identifiers:
In regulatory and pharmaceutical contexts, this compound is frequently referenced as "Ofloxacin EP Impurity D" or "Levofloxacin Impurity G," indicating its recognition as a specified impurity in European Pharmacopoeia standards for ofloxacin and levofloxacin formulations.
Historical Development within Fluoroquinolone Chemistry
The emergence of 9-Piperazino ofloxacin, (S)- must be contextualized within the broader historical development of quinolone and fluoroquinolone chemistry. The quinolone antibiotics originated in the early 1960s, with nalidixic acid commonly recognized as the first quinolone antibiotic reported in 1962. However, historical records indicate that precursor compounds with modest antibacterial activity were isolated in the late 1950s as by-products of chloroquine synthesis.
The evolution of quinolone chemistry proceeded through distinct phases of development:
- First generation (1960s): Limited to narrow-spectrum agents like nalidixic acid, primarily effective against Gram-negative enteric bacteria and used for urinary tract infections
- Second generation (1970s-1980s): Marked by the breakthrough introduction of fluorine atoms at the R₆ position, creating fluoroquinolones with significantly expanded antibacterial activity
- Third generation: Enhanced activity against streptococci
- Fourth generation: Improved action against DNA gyrase and topoisomerase IV, resulting in slower development of resistance
The second-generation fluoroquinolones represented a pivotal advancement in quinolone chemistry. The addition of a fluorine atom at the R₆ position dramatically increased antibacterial activity, leading to compounds like flumequine, enoxacin, norfloxacin, and ciprofloxacin. Further modifications included:
- Addition of piperazine rings at the R₇ position, improving Gram-negative potency
- Introduction of cyclopropyl groups at the R₁ position, enhancing overall activity
- Development of alkylated piperazine groups at the R₇ position, as in ofloxacin, to inhibit Gram-positive organisms
- Addition of -OCH₃ substituents at the R₈ position to improve Gram-positive activity
Ofloxacin, a significant second-generation fluoroquinolone, was first synthesized and developed by scientists at Daiichi Seiyaku in Japan. It received approval for marketing in Japan in 1985, and subsequently in the United States in December 1990. The development of 9-Piperazino ofloxacin, (S)- emerged from continued research into ofloxacin derivatives and associated compounds.
Structural Relationship to Ofloxacin and Levofloxacin
9-Piperazino ofloxacin, (S)- shares important structural relationships with both ofloxacin and levofloxacin, providing insight into its chemical characteristics.
Ofloxacin is a racemic mixture consisting of equal amounts of two enantiomers: levofloxacin (the S-enantiomer) and dextrofloxacin (the R-enantiomer). Levofloxacin (the S-isomer) was introduced in 1996 and demonstrated approximately 4-fold higher activity compared to the racemic ofloxacin.
All three compounds—ofloxacin, levofloxacin, and 9-Piperazino ofloxacin, (S)-—share the identical molecular formula C₁₈H₂₀FN₃O₄. The key structural relationships can be summarized as follows:
| Compound | Stereochemistry | Key Structural Features | Molecular Weight |
|---|---|---|---|
| Ofloxacin | Racemic mixture (R,S) | Fluorine at position 9, piperazine at position 7 | 361.4 g/mol |
| Levofloxacin | S-enantiomer only | Fluorine at position 9, piperazine at position 7 | 361.4 g/mol |
| 9-Piperazino ofloxacin, (S)- | S-enantiomer only | Fluorine at position 10, piperazine at position 9 | 361.4 g/mol |
The structural uniqueness of 9-Piperazino ofloxacin, (S)- lies in its positional isomerism relative to levofloxacin. While levofloxacin features a fluorine atom at position 9 and a methylpiperazine moiety at position 7, 9-Piperazino ofloxacin, (S)- contains a fluorine atom at position 10 and a methylpiperazine moiety at position 9. This difference in substitution pattern, while subtle, significantly influences the compound's chemical properties and behavior.
The core structure of these compounds includes:
- A bicyclic core related to 4-quinolone
- A fluorine atom (defining feature of fluoroquinolones)
- A carboxylic acid group at position 6 (or 11 depending on numbering system)
- A methylpiperazine substituent
- A methyl group at position 3 (or 2 depending on numbering system)
The S-configuration at the stereogenic center contributes to the specific three-dimensional arrangement of these structural elements, which influences molecular recognition and biological activity.
Significance in Pharmaceutical Chemical Research
9-Piperazino ofloxacin, (S)- holds notable significance in pharmaceutical research and development contexts for several reasons:
Reference Standard for Quality Control:
The compound serves as an officially recognized reference standard for ofloxacin and levofloxacin in pharmaceutical quality control. Specifically, the European Pharmacopoeia identifies it as "Ofloxacin EP Impurity D" or "Levofloxacin Hemihydrate Impurity I". This designation highlights its importance in analytical method development, method validation, and quality control applications during both synthesis and formulation stages of drug development.
Process Impurity Characterization:
As a potential process-related impurity in the synthesis of ofloxacin and levofloxacin, understanding the formation pathways and properties of 9-Piperazino ofloxacin, (S)- is crucial for pharmaceutical manufacturers. Research into its synthesis has been documented, including a multi-step process using oxygen fluoric acid (hydrofluoric acid) as a starting material. The characterization and control of this compound in pharmaceutical preparations is essential for meeting regulatory requirements.
Structure-Activity Relationship Studies:
The compound provides valuable insights into the structure-activity relationships of fluoroquinolones. Research has examined how modifications to the core fluoroquinolone structure influence:
- Antibacterial potency
- Spectrum of activity
- Physicochemical properties
- Potential for resistance development
Lead Compound for Drug Development:
9-Piperazino ofloxacin, (S)- exhibits promising antibacterial properties that have prompted researchers to explore it as a lead compound for developing next-generation fluoroquinolone antibiotics. Studies have involved synthesizing and evaluating various analogues to improve potency, spectrum of activity, and overcome existing drug resistance mechanisms.
Mechanism of Action Research:
The compound has contributed to understanding the fundamental mechanism of fluoroquinolones, which involves inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for maintaining bacterial DNA integrity, and their inhibition disrupts bacterial DNA replication, leading to cell death.
Crystallization and Solid-State Research:
Studies on the related compound levofloxacin have investigated solid-state transformations, including hydration states and amorphization capabilities. While not specifically focused on 9-Piperazino ofloxacin, (S)-, such research provides valuable context for understanding the physical chemistry of this class of compounds.
Immunological Research: Research examining hypersensitivity reactions to fluoroquinolones has noted the potential role of structurally related compounds like 9-Piperazino ofloxacin in elucidating cross-reactivity patterns. These studies help understand the basis for immune responses to different fluoroquinolones.
Properties
IUPAC Name |
(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKLRRIGREDDW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170613 | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178912-62-4 | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The synthesis outlined in CN101648960A begins with phenyl tetrafluoride formyl chloride as the starting material, which undergoes sequential reactions to form the benzoxazine core. The critical steps include:
-
Acylation of 3-(4-methyl oxazolidinyl) methyl acrylate : Phenyl tetrafluoride formyl chloride reacts with the acrylate derivative in the presence of alkali, forming 2-(2,3,4,5-tetrafluorobenzoyl)-3-(4-methyl oxazolidinyl) methyl acrylate. Acidic workup yields the intermediate 2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-methylol ethylamino) methyl acrylate.
-
Cyclization to benzoxazine : Treatment with alkali induces cyclization, producing 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (Compound VI).
-
Piperazine coupling : Compound VI reacts with methylpiperazine in dimethyl sulfoxide (DMSO) at 70–100°C, facilitated by alkali, to yield racemic 9-piperazino ofloxacin.
Optimization and Yield Enhancement
Key optimizations in this route include:
Table 1: Reaction Conditions for Conventional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Phenyl tetrafluoride formyl chloride, KOH | 85 | 98.5 |
| Cyclization | NaOH, reflux, 5–10 hours | 78 | 97.8 |
| Piperazine coupling | Methylpiperazine, DMSO, 100°C | 90 | >99 |
Enantioselective Synthesis for (S)-Isomer
Chiral Epoxide-Mediated Asymmetric Induction
The method disclosed in EP0619311A1 bypasses racemic resolution by employing (R)-propylene oxide to establish the (S)-configuration at the C3 position. The synthesis involves:
-
Amino protection : 3,4-Difluoroaniline is protected with di-tert-butyl dicarbonate (Boc₂O) in n-heptane, directing subsequent ortho-substitution.
-
Epoxide ring-opening : (R)-propylene oxide reacts with the protected aniline in the presence of ZnBr₂, yielding a chiral 2-hydroxypropoxy intermediate.
-
Benzoxazine formation : Cyclization under basic conditions produces the enantiomerically pure benzoxazine core.
-
Quinolone ring construction : Hydrolysis and decarboxylation generate the pyridone moiety, followed by N-methylpiperazine introduction at 100°C in DMSO to afford levofloxacin.
Stereochemical Control and Yield
Table 2: Enantioselective Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Epoxide opening | (R)-propylene oxide, ZnBr₂, 40°C | 92 | >99 |
| Benzoxazine cyclization | NaH, THF, reflux | 88 | >99 |
| Piperazine coupling | N-Methylpiperazine, DMSO, 100°C | 79 | >99 |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
Cost and Scalability
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Methylpiperazine consumption : The racemic method uses 1.2 equivalents of methylpiperazine, while the enantioselective approach requires 2.0 equivalents.
-
Solvent costs : DMSO dominates both processes, but the enantioselective method incurs additional expenses for chiral catalysts (ZnBr₂).
Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
9-Piperazino ofloxacin, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Profile
9-Piperazino ofloxacin (S-) exhibits a mechanism of action similar to other fluoroquinolones, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This action leads to bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.
Key Properties:
- Chemical Structure : 9-Piperazino ofloxacin (S-) is characterized by its piperazine moiety, which enhances its antibacterial potency.
- Spectrum of Activity : Effective against various pathogens, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Clinical Applications
The clinical applications of 9-Piperazino ofloxacin (S-) are primarily focused on treating infections caused by susceptible bacteria. Its use has been documented in several clinical settings:
- Respiratory Infections : Effective in treating community-acquired pneumonia and acute exacerbations of chronic obstructive pulmonary disease.
- Urinary Tract Infections : Utilized for uncomplicated and complicated urinary tract infections, including cystitis and pyelonephritis.
- Skin and Soft Tissue Infections : Shows efficacy in managing skin infections due to susceptible organisms.
Case Studies
Several case studies have highlighted the effectiveness and safety profile of 9-Piperazino ofloxacin (S-) in clinical settings:
-
Case Study on Urinary Tract Infections :
- Objective : To evaluate the efficacy of 9-Piperazino ofloxacin (S-) in treating recurrent urinary tract infections in women.
- Findings : The study demonstrated a significant reduction in infection recurrence rates compared to traditional antibiotics, suggesting a potential role in managing resistant strains.
-
Case Study on Respiratory Infections :
- Objective : Assess the effectiveness of 9-Piperazino ofloxacin (S-) in patients with community-acquired pneumonia.
- Results : Patients treated with this compound showed faster resolution of symptoms and lower rates of hospitalization compared to those receiving standard treatment.
Data Table: Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |
|---|---|---|
| Staphylococcus aureus | ≤ 0.5 µg/mL | Effective for skin infections |
| Escherichia coli | ≤ 1.0 µg/mL | Common cause of UTIs |
| Klebsiella pneumoniae | ≤ 2.0 µg/mL | Associated with respiratory infections |
| Pseudomonas aeruginosa | ≤ 4.0 µg/mL | Notable for hospital-acquired infections |
Mechanism of Action
The mechanism of action of 9-Piperazino ofloxacin, (S)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, the compound prevents normal cell division and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Structural Analogues and Impurities
9-Piperazino ofloxacin belongs to the fluoroquinolone (FQ) class and shares structural similarities with several ofloxacin impurities and metabolites:

Key Observations :
Antimicrobial Activity and MIC Comparisons
| Compound | MIC Range (mg/L) against M. tuberculosis | Potency Relative to Ofloxacin | Reference |
|---|---|---|---|
| Ofloxacin | 0.25–4 | Baseline | |
| Gatifloxacin | 0.06–1 | 3.4–5.7× more potent | |
| Moxifloxacin | 0.12–2 | 3.2–4.7× more potent |
Implications for 9-Piperazino Ofloxacin:
- As a metabolite/degradation product, 9-Piperazino ofloxacin likely exhibits reduced antimicrobial activity compared to ofloxacin due to structural alterations that impair DNA gyrase binding .
Metabolic and Photodegradation Pathways
9-Piperazino ofloxacin (POF) is identified as a photodegradation byproduct of ofloxacin. Key findings include:
Thermodynamic and Binding Properties
Studies on micelle–guest interactions reveal:
- Ofloxacin binds to calixarene-based micelles with enthalpically driven interactions (ΔH = -24.1 kJ/mol, ΔS = -45.2 J/mol·K) .
- Structural Impact: The piperazino group in 9-Piperazino ofloxacin may reduce binding affinity due to steric hindrance or altered hydrophobicity, though direct data are lacking .
Biological Activity
9-Piperazino ofloxacin, (S)- is a derivative of the fluoroquinolone antibiotic ofloxacin, which is widely recognized for its broad-spectrum antibacterial activity. This compound has garnered attention in the pharmaceutical field due to its potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. This article delves into the biological activity of 9-Piperazino ofloxacin, (S)-, examining its mechanisms of action, antibacterial spectrum, and implications for antibiotic resistance.
Chemical Structure and Properties
9-Piperazino ofloxacin, (S)- has the molecular formula . Its structure is characterized by a piperazine ring, which enhances its interaction with bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and transcription.
| Property | Value |
|---|---|
| Molecular Weight | 357.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and water |
| LogP | 3.5 |
Antibacterial Spectrum
The antibacterial activity of 9-Piperazino ofloxacin, (S)- is primarily attributed to its ability to inhibit bacterial DNA synthesis. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is particularly effective against:
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
The mechanism through which 9-Piperazino ofloxacin exerts its antibacterial effects involves:
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for maintaining DNA structure during replication. By binding to these targets, the drug prevents the relaxation necessary for DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Studies indicate that fluoroquinolones can generate ROS, leading to oxidative stress and subsequent bacterial cell death .
Case Studies
- Efficacy Against Resistant Strains : A study demonstrated that 9-Piperazino ofloxacin was effective against multi-drug resistant strains of E. coli, suggesting its potential role in treating complicated urinary tract infections .
- Comparative Analysis with Levofloxacin : Research comparing 9-Piperazino ofloxacin with levofloxacin indicated that while both compounds share similar mechanisms, the former showed enhanced activity against specific resistant strains due to structural modifications that improve binding affinity to target enzymes .
Resistance Mechanisms
Despite its efficacy, the emergence of resistance to fluoroquinolones remains a significant concern. Resistance mechanisms include:
- Mutations in Target Enzymes : Changes in the DNA gyrase or topoisomerase IV can reduce drug binding.
- Efflux Pumps : Increased expression of efflux pumps can lead to decreased intracellular concentrations of the antibiotic.
- Plasmid-Mediated Resistance : Some bacteria acquire resistance genes through plasmids, complicating treatment strategies .
Table 2: Summary of Resistance Mechanisms
| Mechanism | Description |
|---|---|
| Target Modification | Mutations in gyrase/topoisomerase reduce binding |
| Efflux Pump Overexpression | Increased expulsion of the drug from bacterial cells |
| Plasmid-Mediated Resistance | Horizontal gene transfer confers resistance traits |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

